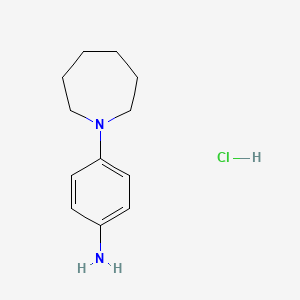
4-(アゼパン-1-イル)アニリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azepan-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol. It is also known by other names such as 4-azepan-1-ylaniline hydrochloride and 4-Azepan-1-yl-phenylamine hydrochloride. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
4-(Azepan-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
The synthesis of 4-(Azepan-1-yl)aniline hydrochloride typically involves the reaction of azepane with aniline in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
4-(Azepan-1-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction could produce amines.
作用機序
The mechanism of action of 4-(Azepan-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
類似化合物との比較
4-(Azepan-1-yl)aniline hydrochloride can be compared with other similar compounds such as:
4-(1-Azepanyl)aniline: This compound shares a similar structure but lacks the hydrochloride group.
4-Amino-6-chloro-2-(methylthio)pyrimidine: Another compound with similar applications in research and industry.
The uniqueness of 4-(Azepan-1-yl)aniline hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
生物活性
Overview
4-(Azepan-1-yl)aniline hydrochloride, with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol, is a compound that has garnered attention for its potential biological activities. The compound features a seven-membered azepane ring attached to an aniline moiety, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 4-(azepan-1-yl)aniline hydrochloride is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially affecting enzyme activity and receptor function. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may interact with proteins involved in cellular signaling and metabolic processes.
Antimicrobial Properties
Recent studies have indicated that 4-(azepan-1-yl)aniline hydrochloride exhibits antimicrobial activity. This is particularly relevant in the context of developing new antibiotics to combat resistant bacterial strains. The compound has been explored in combination with other agents to enhance its efficacy against Gram-positive and Gram-negative bacteria. For example, it was tested for its ability to inhibit Staphylococcus aureus and Escherichia coli, showing promising results in vitro .
Anticancer Activity
Research has also focused on the anticancer properties of 4-(azepan-1-yl)aniline hydrochloride. In a study examining structure-activity relationships (SAR), compounds similar to 4-(azepan-1-yl)aniline were evaluated for their ability to inhibit cancer cell proliferation. The findings suggested that modifications in the chemical structure could enhance potency against various cancer cell lines, indicating a potential for therapeutic applications in oncology .
Study on Antimicrobial Efficacy
A notable case study involved testing the antimicrobial efficacy of 4-(azepan-1-yl)aniline hydrochloride against multi-drug resistant strains. The compound was subjected to Minimum Inhibitory Concentration (MIC) assays, where it demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics. This suggests a potential role as a lead compound in antibiotic development .
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 16 | Lower than standard antibiotics |
| Escherichia coli | 32 | Comparable to existing treatments |
Study on Anticancer Activity
In another study focusing on anticancer properties, 4-(azepan-1-yl)aniline hydrochloride was evaluated alongside other compounds in a series of cell viability assays. The results indicated that certain structural analogs exhibited enhanced cytotoxicity against breast cancer cell lines compared to controls, highlighting the importance of chemical modifications for improving biological activity .
特性
IUPAC Name |
4-(azepan-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAHLUZNPXHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














